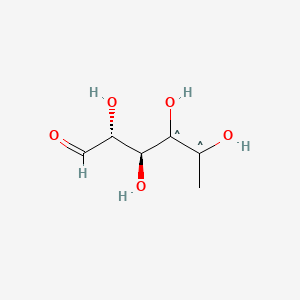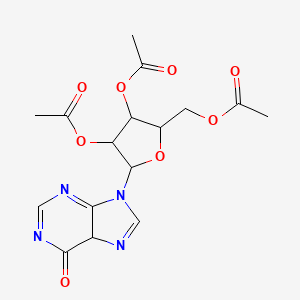
2\',3\',5\'-Tri-O-acetylinosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2,3,5-tri-O-acetylpentofuranosyl)-1,9-dihydro-6H-purin-6-one is a synthetic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a pentofuranosyl sugar moiety that is acetylated at three positions. The compound is known for its stability and reactivity, making it a valuable subject of study in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3,5-tri-O-acetylpentofuranosyl)-1,9-dihydro-6H-purin-6-one typically involves the acetylation of a pentofuranosyl sugar followed by its coupling with a purine base. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The coupling reaction is usually carried out in the presence of a catalyst like trifluoroacetic acid to ensure the efficient formation of the glycosidic bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation and coupling reactions using automated reactors. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the synthesis and ensure consistency in production.
Chemical Reactions Analysis
Types of Reactions
9-(2,3,5-tri-O-acetylpentofuranosyl)-1,9-dihydro-6H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the purine base or the sugar moiety, leading to the formation of new compounds.
Substitution: The acetyl groups can be substituted with other functional groups, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium methoxide or ammonia, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various acetylated and deacetylated derivatives, as well as modified purine bases
Scientific Research Applications
9-(2,3,5-tri-O-acetylpentofuranosyl)-1,9-dihydro-6H-purin-6-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential role in nucleic acid chemistry and its interactions with enzymes and other biomolecules.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 9-(2,3,5-tri-O-acetylpentofuranosyl)-1,9-dihydro-6H-purin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl groups and the purine base play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-1-(2,3,5-tri-O-acetylpentofuranosyl)-1H-imidazole-5-carbonitrile
- 4-amino-1-(2,3,5-tri-O-acetylpentofuranosyl)-1,3,5-triazin-2(1H)-one
Uniqueness
Compared to similar compounds, 9-(2,3,5-tri-O-acetylpentofuranosyl)-1,9-dihydro-6H-purin-6-one stands out due to its unique purine base structure and the specific positioning of the acetyl groups
Properties
Molecular Formula |
C16H18N4O8 |
|---|---|
Molecular Weight |
394.34 g/mol |
IUPAC Name |
[3,4-diacetyloxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H18N4O8/c1-7(21)25-4-10-12(26-8(2)22)13(27-9(3)23)16(28-10)20-6-19-11-14(20)17-5-18-15(11)24/h5-6,10-13,16H,4H2,1-3H3 |
InChI Key |
BACCMTOCOOUBGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3C2=NC=NC3=O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


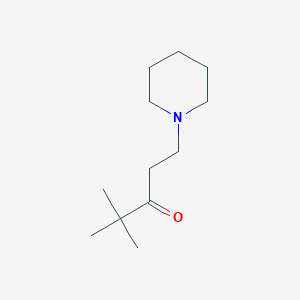
![5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B12348030.png)


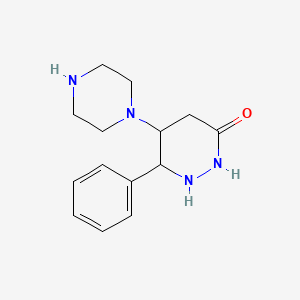
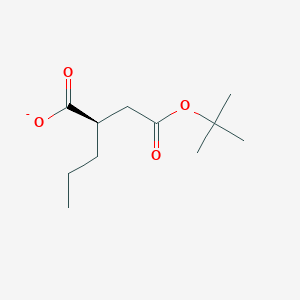
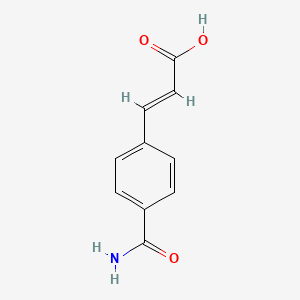

![ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate](/img/structure/B12348092.png)

![8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B12348112.png)
![Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride](/img/structure/B12348117.png)
![(2R)-7-chloro-2-[trans-4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide (Valemetostat)](/img/structure/B12348118.png)
